![molecular formula C62H62Cl2P2Ru B3030698 [Rucl(P-cymene)((S)-xylbinap)]CL CAS No. 944451-25-6](/img/structure/B3030698.png)
[Rucl(P-cymene)((S)-xylbinap)]CL
Overview
Description
“[Rucl(P-cymene)((S)-xylbinap)]CL” is a chiral precious metal catalyst . It has applications in asymmetric hydrogenation and isomerization reactions . The complex is structurally similar to (benzene)ruthenium dichloride dimer .
Synthesis Analysis
The synthesis of similar complexes involves the reaction of the [Ru(p-cymene)(μ-Cl)Cl]2 complex with various ligands in dichloromethane. After the addition of hexane, the desired compounds are obtained . Another method involves the reaction of [Ru(p-cymene)(μ-Cl)Cl]2 with 2-aminobenzonitrile (2abn), 4-aminobenzonitrile (4abn), 2-aminopyridine (2ampy), and 4-aminopyridine (4ampy) to yield various compounds .
Chemical Reactions Analysis
“[Rucl(P-cymene)((S)-xylbinap)]CL” is used in asymmetric hydrogenation and isomerization reactions . It has been used in the asymmetric transfer hydrogenation of unsaturated hydrocarbons, imines, nitro compounds, and carbonyl compounds .
Physical And Chemical Properties Analysis
“[Rucl(P-cymene)((S)-xylbinap)]CL” is a solid at 20°C and should be stored under inert gas . It is air sensitive . Its molecular weight is 1041.10 g/mol . It has a melting point of >100°C .
Scientific Research Applications
Asymmetric Catalysis
- Applications :
Antitumor and Antiproliferative Activity
- Applications :
Organic Synthesis
- Applications :
Coordination Chemistry
Mechanism of Action
Target of Action
The primary target of [Rucl(P-cymene)((S)-xylbinap)]CL is a variety of imines . Imines are a class of organic compounds that contain a carbon-nitrogen double bond, and they play a crucial role in many biological and chemical processes.
Mode of Action
[Rucl(P-cymene)((S)-xylbinap)]CL interacts with its targets through a process known as asymmetric transfer hydrogenation . This process involves the transfer of hydrogen from a donor molecule to the imine target, resulting in the reduction of the imine to an amine . The chiral nature of the [Rucl(P-cymene)((S)-xylbinap)]CL complex allows for the selective reduction of one enantiomer over the other, leading to the production of chiral amines .
Biochemical Pathways
The asymmetric transfer hydrogenation of imines mediated by [Rucl(P-cymene)((S)-xylbinap)]CL affects the biochemical pathways involved in the synthesis of chiral amines . Chiral amines are important building blocks in the synthesis of a wide range of pharmaceuticals and natural products .
Pharmacokinetics
The compound’s bioavailability is likely influenced by its chemical properties, including its solubility and stability .
Result of Action
The result of [Rucl(P-cymene)((S)-xylbinap)]CL’s action is the selective production of one enantiomer of a chiral amine over the other . This selectivity is crucial in the synthesis of pharmaceuticals and natural products, as the biological activity of these compounds often depends on their chirality .
Action Environment
The action, efficacy, and stability of [Rucl(P-cymene)((S)-xylbinap)]CL can be influenced by various environmental factors. For instance, the stereoselective course was found to be dependent on the mode of [Rucl(P-cymene)((S)-xylbinap)]CL immobilization . Additionally, the compound’s stability and activity may be affected by factors such as temperature, pH, and the presence of other chemicals .
Safety and Hazards
Future Directions
Ruthenium catalyzed transfer hydrogenation (TH) and asymmetric transfer hydrogenation (ATH) reactions of unsaturated hydrocarbons, imine, nitro, and carbonyl compounds have emerged as economic and powerful tools in organic synthesis . These reactions are most preferred processes having applications in the synthesis of fine chemicals to pharmaceuticals due to safe handling as these do not require hazardous pressurized H2 gas . The catalytic activity and selectivity of Ru complexes were investigated with a variety of ligands based on pincer NHC, cyclophane, half-sandwich, organophosphine etc . These ligands coordinate to Ru center in a proper orientation with a labile group replaced by H-source (like methanol, isopropanol, formic acid, dioxane, THF), which facilitate the β-hydrogen transfer to generate metal hydride species (Ru-H) and produce desired reduced product . This area of research is expected to continue to grow and evolve .
properties
IUPAC Name |
[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;1-methyl-4-propan-2-ylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H48P2.C10H14.2ClH.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;1-8(2)10-6-4-9(3)5-7-10;;;/h9-32H,1-8H3;4-8H,1-3H3;2*1H;/q;;;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZXDZCPCDMKJU-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.Cl[Ru]Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H62Cl2P2Ru | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1041.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[Rucl(P-cymene)((S)-xylbinap)]CL | |
CAS RN |
944451-25-6 | |
Record name | [1,1′-(1S)-[1,1′-Binaphthalene]-2,2′-diylbis[1,1-bis(3,5-dimethylphenyl)phosphine-κP]]dichloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]ruthenium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944451-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloro{(S)-(-)-2,2'-bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl}(p-cymene)ruthenium(II) chloride [RuCl(p-cymene)((S)-xylbinap)]Cl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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